3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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Overview
Description
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in drug design due to its presence in many natural and synthetic biologically active molecules .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which include 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds have been found to interact with their targets in a way that results in a broad spectrum of biological activities .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Cellular Effects
Tetrahydroisoquinolines have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another approach is the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization, which has been used to synthesize similar tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde for cyclization and hydrogenolytic agents for bond cleavage . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It serves as a building block for the synthesis of natural products and synthetic pharmaceuticals . Its derivatives have been evaluated for their potential as anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents . Additionally, it has been studied for its role in treating neurodegenerative disorders such as Parkinson’s disease .
Comparison with Similar Compounds
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific inhibitory effects on certain enzymes, make it a valuable compound for drug development .
Properties
CAS No. |
933726-65-9 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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